4-(Azepan-1-ylmethyl)benzaldehyde 4-(Azepan-1-ylmethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13331867
InChI: InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2
SMILES: C1CCCN(CC1)CC2=CC=C(C=C2)C=O
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

4-(Azepan-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13331867

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Azepan-1-ylmethyl)benzaldehyde -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 4-(azepan-1-ylmethyl)benzaldehyde
Standard InChI InChI=1S/C14H19NO/c16-12-14-7-5-13(6-8-14)11-15-9-3-1-2-4-10-15/h5-8,12H,1-4,9-11H2
Standard InChI Key MRZCWWJOKSOOJQ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CC2=CC=C(C=C2)C=O
Canonical SMILES C1CCCN(CC1)CC2=CC=C(C=C2)C=O

Introduction

4-(Azepan-1-ylmethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to an azepane ring via a methylene bridge. This compound, with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol, belongs to a class of molecules that are widely studied for their synthetic versatility and potential biological activity.

Synthetic Routes

The synthesis of 4-(Azepan-1-ylmethyl)benzaldehyde is typically achieved through reductive amination or related methodologies:

  • Reductive Amination: Benzaldehyde reacts with azepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in organic solvents like methanol or ethanol under mild conditions.

  • Catalytic Reactions: Catalysts such as palladium or nickel may be employed to enhance selectivity and yield.

Industrial Production

On an industrial scale, continuous flow reactors are often used to optimize reaction conditions, improve yield, and ensure consistent purity.

Chemical Reactions

4-(Azepan-1-ylmethyl)benzaldehyde exhibits diverse reactivity due to its aldehyde and aromatic functional groups.

Reaction Types

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.

  • Reduction: Reduction with sodium borohydride converts the aldehyde into a primary alcohol.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo nitration, sulfonation, or halogenation.

Products

Reaction TypeReagent/ConditionMajor Product
OxidationPotassium permanganate4-(Azepan-1-ylmethyl)benzoic acid
ReductionSodium borohydride in methanol4-(Azepan-1-ylmethyl)benzyl alcohol
SubstitutionNitrating mixture (HNO3/H2SO4)Nitro derivatives of the benzaldehyde

Scientific Research

  • Organic Synthesis: Used as a building block for creating complex molecules.

  • Biological Studies: Investigated for its interaction with enzymes that process aldehydes.

Industrial Applications

  • Employed in the synthesis of specialty chemicals, particularly intermediates for pharmaceuticals.

Biological Activity

The biological activity of 4-(Azepan-1-ylmethyl)benzaldehyde is an area of ongoing research, particularly in antimicrobial studies.

Enzyme Interaction

The compound may act as an inhibitor or modulator for enzymes involved in aldehyde metabolism due to its structural similarity to other biologically active benzaldehydes.

Comparison with Similar Compounds

CompoundStructural DifferenceProperties/Applications
BenzaldehydeLacks the azepane ringSimpler structure; less steric hindrance
4-(Piperidin-1-ylmethyl)benzaldehydeContains piperidine instead of azepaneDifferent reactivity due to smaller ring
4-(Morpholin-4-ylmethyl)benzaldehydeContains morpholine ringEnhanced electron-donating properties

The azepane ring in 4-(Azepan-1-ylmethyl)benzaldehyde provides unique steric and electronic characteristics, influencing its reactivity and biological interactions.

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